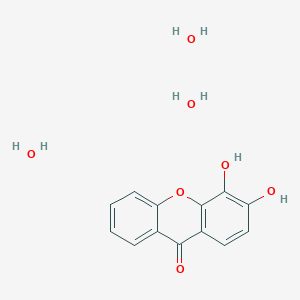
3,4-Dihydroxy-9H-xanthen-9-one trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxy-9H-xanthen-9-one trihydrate is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocycles known for their yellow color and diverse biological activities. The molecular formula of this compound is C13H14O7, and it is characterized by the presence of two hydroxyl groups at the 3 and 4 positions on the xanthone scaffold .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of xanthones, including 3,4-Dihydroxy-9H-xanthen-9-one trihydrate, typically involves the cyclization of polyphenolic precursors. One common method is the reaction of polyphenols with salicylic acids in the presence of dehydrating agents like acetic anhydride . Another approach involves the use of zinc chloride and phosphoryl chloride to achieve better yields and shorter reaction times .
Industrial Production Methods
Industrial production of xanthones often employs microwave heating to enhance reaction efficiency and yield. The use of ytterbium triflate as a catalyst has also been reported to improve the synthesis of xanthones from substituted phenols and substituted 2-hydroxybenzoic acids .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydroxy-9H-xanthen-9-one trihydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The xanthone core can be reduced to form dihydroxanthones.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include quinones, dihydroxanthones, and various substituted xanthones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,4-Dihydroxy-9H-xanthen-9-one trihydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex xanthone derivatives.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydroxy-9H-xanthen-9-one trihydrate involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . Additionally, its anti-cancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3,4-Dihydroxy-9H-xanthen-9-one trihydrate include:
- 3,6-Dihydroxy-9H-xanthen-9-one
- 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one
- 2,7-Dihydroxyspiro[9H-xanthene-9,1’(3’H)-isobenzofuran]-3’-one
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of hydroxyl groups at the 3 and 4 positions allows for specific interactions with biological targets and facilitates various chemical transformations .
Propiedades
Número CAS |
870637-60-8 |
|---|---|
Fórmula molecular |
C13H14O7 |
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
3,4-dihydroxyxanthen-9-one;trihydrate |
InChI |
InChI=1S/C13H8O4.3H2O/c14-9-6-5-8-11(15)7-3-1-2-4-10(7)17-13(8)12(9)16;;;/h1-6,14,16H;3*1H2 |
Clave InChI |
PARPSISDOKVJGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=C(C=C3)O)O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[Dimethyl(octadecyl)silyl]propoxy}propane-1,2,3-tricarboxylic acid](/img/structure/B14183497.png)
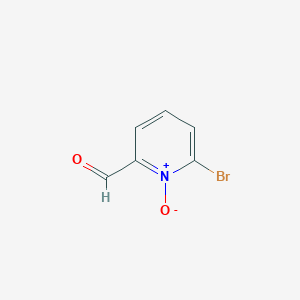
![4-Methoxy-N-(4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]aniline](/img/structure/B14183516.png)
![Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate](/img/structure/B14183529.png)
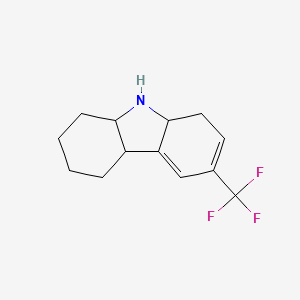
![(1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14183537.png)
![2-[(3-Fluorophenyl)methyl]-1H-benzimidazol-6-amine](/img/structure/B14183538.png)
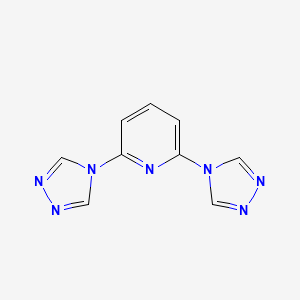
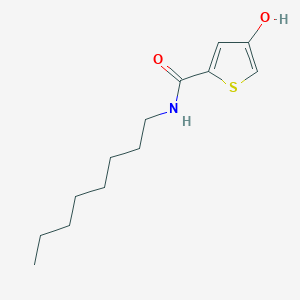
![3,7,10-Trioxatricyclo[4.3.1.02,4]decane](/img/structure/B14183558.png)
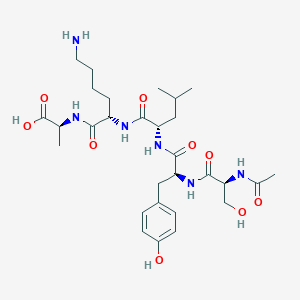
![3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal](/img/structure/B14183564.png)
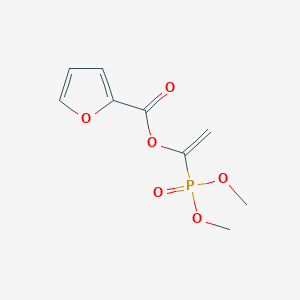
![2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide](/img/structure/B14183581.png)
